3a,4,5,6,7,7a-hexahydro-1H-benzimidazole
Description
3a,4,5,6,7,7a-Hexahydro-1H-benzimidazole is a partially saturated benzimidazole derivative characterized by a fused bicyclic structure comprising a benzene ring and a hydrogenated imidazole ring. This compound belongs to the broader class of benzimidazoles, which are renowned for their diverse pharmacological and chemical applications . The partial saturation of the imidazole ring reduces aromaticity, altering electronic properties and reactivity compared to fully aromatic benzimidazoles. Key spectral data for structurally related compounds, such as 2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole, include:
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-1H-benzimidazole |
InChI |
InChI=1S/C7H12N2/c1-2-4-7-6(3-1)8-5-9-7/h5-7H,1-4H2,(H,8,9) |
InChI Key |
UKIALOXIKPBHPZ-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)NC=N2 |
Canonical SMILES |
C1CCC2C(C1)NC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Aromatic vs. Hydrogenated Benzimidazoles
Fully aromatic benzimidazoles, such as 2-(4-hydroxy-phenyl)-1H-benzimidazole (, Compound 7), exhibit strong π-π stacking interactions due to their planar structure, making them effective in antimicrobial and anticancer applications . In contrast, the hydrogenated imidazole ring in 3a,4,5,6,7,7a-hexahydro-1H-benzimidazole reduces planarity, which may decrease DNA intercalation but improve solubility and metabolic stability .
Hydrogenated Benzimidazole Derivatives
Compounds like 1-(3-bromo-propyl)-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-benzoimidazole (IIb, ) share the hydrogenated core but feature alkyl substituents. These derivatives are used to synthesize β-diketones with antimicrobial activity, demonstrating MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Fusarium culmorum . The bromopropyl group in IIb enhances electrophilicity, facilitating nucleophilic substitutions—a property absent in the parent compound.
Nitroimidazole Analogues
MK-436 (3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole) is a pharmacologically active analogue with a nitroimidazole substituent. It exhibits potent anti-Trypanosoma cruzi activity, achieving 72–100% cure rates in murine models .
Isoindole and Methanoindenol Derivatives
Structurally related isoindole derivatives, such as 3a-chloro-2-(4-chlorophenyl)-3a,4,5,6,7,7a-hexahydro-1H-isoindole-1,3(2H)-dione (), are utilized as herbicides. The chlorophenyl and dione groups confer electrophilic reactivity, enabling alkylation of plant enzymes—a functionality absent in benzimidazoles . Similarly, 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-6-ol (CAS 3385-61-3) is used in fragrance safety assessments due to its stabilized bicyclic framework .
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